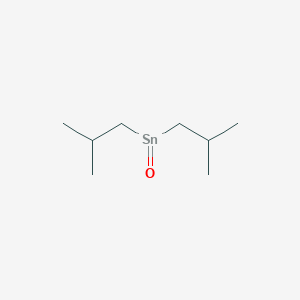

Diisobutyltin oxide

描述

属性

CAS 编号 |

61947-30-6 |

|---|---|

分子式 |

C8H18OSn |

分子量 |

248.94 g/mol |

IUPAC 名称 |

bis(2-methylpropyl)-oxotin |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; |

InChI 键 |

OLDLSRQAQAFQSU-UHFFFAOYSA-N |

SMILES |

CC(C)C[Sn](=O)CC(C)C |

规范 SMILES |

CC(C)C[Sn](=O)CC(C)C |

其他CAS编号 |

61947-30-6 |

产品来源 |

United States |

Synthesis and Preparative Methodologies of Diisobutyltin Oxide

Conventional Synthetic Routes for Dialkyltin Oxides

Traditional methods for preparing dialkyltin oxides primarily rely on the transformation of organotin halide precursors, which are themselves synthesized from tetraorganotins. rjpbcs.comwikipedia.org

The most common and direct route to dialkyltin oxides is the hydrolysis of the corresponding dialkyltin dichlorides. rjpbcs.comwikipedia.org This process is a well-established method for compounds like dibutyltin (B87310) oxide, which serves as a close structural analog for diisobutyltin oxide. cdnsciencepub.comgoogle.com The reaction involves treating the dialkyltin dichloride with a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, in an aqueous or heterogeneous solvent system. vulcanchem.comrjpbcs.comwipo.int

The general chemical transformation can be represented as:

R₂SnCl₂ + 2 NaOH → R₂SnO + 2 NaCl + H₂O (Where R = alkyl group, such as isobutyl)

The hydrolysis is often reversible, and the tendency to form large condensation polymers is less pronounced compared to analogous silicon compounds. cdnsciencepub.com The process typically starts with the aquation of the dialkyltin dichloride in solution. cdnsciencepub.com The exhaustive hydrolysis under basic conditions ultimately yields the polymeric dialkyltin oxide. cdnsciencepub.com Industrial preparations focus on optimizing reaction conditions to control purity, yield, and physical characteristics of the final product. For instance, a patented method for dibutyltin oxide involves the reaction of dibutyltin chloride with sodium hydroxide under the influence of a surfactant, followed by centrifugation, washing, and drying to achieve a high-purity product. google.com Another patented process for this compound specifies a base-catalyzed hydrolysis of the dichloride intermediate using 20% sodium hydroxide with ultrasonic atomization to improve reaction homogeneity. vulcanchem.com

Table 1: Patented Hydrolysis Conditions for Dialkyltin Oxides

| Dialkyltin Oxide | Precursor | Base | Key Process Feature | Purity/Conversion | Source |

|---|---|---|---|---|---|

| Dibutyltin oxide | Dibutyltin chloride | Sodium hydroxide | Reaction in the presence of a surfactant (n-heptane, toluene, or ethanol) | Conversion rate of 99.80% | google.com |

| This compound | Diisobutyltin dichloride | 20% Sodium hydroxide | Ultrasonic atomization to enhance homogeneity | 92-95% purity | vulcanchem.com |

| Dioctyltin oxide | Di-n-octyltin dihalide | Aqueous alkali | Reaction in the presence of a hydrocarbon solvent (e.g., toluene) at 70-80°C | High purity for stabilizer applications | google.com |

Organotin halides are versatile precursors for a wide range of organotin compounds, including oxides. researchgate.netuu.nl The synthesis of this compound begins with the creation of its dihalide precursor, typically diisobutyltin dichloride. This intermediate is often produced through a redistribution reaction, also known as comproportionation, between a tetraorganotin (e.g., tetraisobutyltin) and tin tetrachloride (SnCl₄). rjpbcs.comwikipedia.org

The stoichiometry of the redistribution reaction determines the primary product:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

Once the dialkyltin dihalide is formed, it can be converted to the oxide via the hydrolytic pathways described previously. rjpbcs.com The separation of mixed organotin halide products can be challenging, but treatment with alkali can facilitate separation by precipitating the insoluble dialkyltin oxides. thieme-connect.de Beyond simple hydrolysis, organotin halides can be transformed into other derivatives like alkoxides or carboxylates, which can then be converted to oxides. researchgate.net For example, organotin trialkynyltins can react with water to yield organotin oxides in high yields. researchgate.net

Hydrolytic Pathways from Dialkyltin Dichlorides

Advanced Synthetic Approaches to Organotin Oxide Materials

Modern synthetic chemistry seeks to develop methods that are not only efficient but also environmentally benign and capable of producing materials with precisely controlled structures.

The synthesis of organotin compounds has traditionally involved toxic reagents and solvents. bio-conferences.org Green chemistry principles aim to mitigate these issues by designing safer chemical processes. uu.nl Key goals include the elimination of hazardous solvents, reduction of waste, use of catalysts to improve efficiency, and designing processes with high atom economy. bio-conferences.org

In the context of organotin oxide synthesis, green approaches can include:

Catalysis: Using catalysts can minimize the number of steps required, reduce energy consumption, and decrease the use of hazardous chemicals. bio-conferences.org For the synthesis of diphenyl carbonate, another area where organotin catalysts are used, dibutyltin oxide (Bu₂SnO) showed excellent catalytic activity. rsc.org

Safer Solvents: A significant area of green chemistry research is the replacement of hazardous organic solvents with safer alternatives like water or ionic liquids. bio-conferences.org

Process Optimization: Innovations such as using a surfactant to improve phase separation and allow for recycling of the solvent can reduce waste and production costs, as seen in a patented process for dibutyltin oxide. google.com Designing novel synthetic routes based on mechanistic understanding can also lead to greener processes by allowing for stoichiometric use of reagents instead of wasteful excesses. rsc.org

To achieve precise control over the size, shape, and morphology of metal oxide particles at the nanoscale, template-mediated synthesis has emerged as a powerful and versatile technique. researchgate.netmdpi.com This bottom-up approach uses a pre-existing structure (the template) to guide the formation of the desired material. mdpi.com This method can offer greener protocols compared to some traditional techniques. researchgate.netmdpi.com

There are two main categories of templates:

Hard Templates: These are rigid, pre-formed structures with well-defined pores or channels. mdpi.com Examples include nanoporous alumina, zeolites, and colloidal crystals. researchgate.netmdpi.com The metal oxide precursor is introduced into the pores, where it reacts and nucleates, adopting the shape of the template's confined spaces. The template is then removed, often by etching, to leave behind the desired nanostructured metal oxide. mdpi.com

Soft Templates: These are dynamic, flexible structures, typically formed from organic molecules like surfactants, polymers, or block copolymers. mdpi.comrsc.org These molecules self-assemble in solution to form structures such as micelles or liquid crystals, which act as nanoreactors. mdpi.com The inorganic precursor species are deposited on or within these soft templates. The template is subsequently removed, usually by washing or gentle heating (pyrolysis), to yield the final product. rsc.org

This technique allows for the fabrication of metal oxide nanostructures with controlled morphologies, which is crucial for applications where surface area and structure are paramount. researchgate.net

Table 2: Comparison of Hard and Soft Templates for Nanostructure Synthesis

| Feature | Hard Templates | Soft Templates |

|---|---|---|

| Material | Rigid, inorganic materials (e.g., porous alumina, silica, zeolites) | Flexible, organic molecules (e.g., surfactants, block copolymers, polymers) |

| Mechanism | Precursor fills pre-existing, well-defined pores | Self-assembly of template molecules directs nanoparticle growth |

| Shape Control | Replicates the inverse shape of the template's pores | Controlled by the self-assembled structure (e.g., micelles, vesicles) |

| Removal | Typically requires harsh conditions (e.g., chemical etching) | Can be removed by milder methods (e.g., solvent washing, low-temperature pyrolysis) |

| Source(s) | researchgate.net, mdpi.com, scirp.org, rsc.org |

Exploration of Green Chemistry Principles in Organotin Oxide Synthesis

Post-Synthetic Characterization for Product Validation

After synthesis, a suite of analytical techniques is employed to confirm the identity, purity, structure, and properties of the this compound product.

Infrared (IR) Spectroscopy: This is a fundamental technique for characterizing organotin compounds. ijpras.com It is used to identify the presence of key functional groups. Specifically for this compound, IR spectroscopy can confirm the formation of Sn-O bonds, which typically show characteristic absorption bands. mdpi.com The presence of Sn-C vibrations can also be identified. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for structural elucidation. rjpbcs.com ¹¹⁹Sn NMR is particularly informative, as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. vulcanchem.com For instance, ¹¹⁹Sn NMR spectra for analogous compounds show resonances indicative of pentacoordinate tin centers. vulcanchem.com ¹H and ¹³C NMR are also used to confirm the structure of the isobutyl groups attached to the tin atom. bsmiab.org

X-Ray Diffraction (XRD): Powder XRD is used to determine the crystalline structure and phase purity of the synthesized material. rsc.org For analogous diorganotin oxides, X-ray diffraction studies have revealed polymeric networks. vulcanchem.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) provide exceptional sensitivity and specificity for the analysis and speciation of organotin compounds. eurofins.com.au

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and surface topography of the synthesized oxide. mdpi.comsciencepublishinggroup.com

Elemental and Thermal Analysis: Elemental analysis is performed to confirm the stoichiometric composition of the compound. niscpr.res.in Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the product. rsc.orgniscpr.res.in

Table 3: Summary of Characterization Techniques

| Technique | Information Obtained | Source(s) |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (Sn-O, Sn-C) | ijpras.com, mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, coordination environment of Sn (¹¹⁹Sn), confirmation of organic groups (¹H, ¹³C) | vulcanchem.com, rjpbcs.com, bsmiab.org |

| X-Ray Diffraction (XRD) | Crystalline structure, phase purity | vulcanchem.com, rsc.org |

| Mass Spectrometry (e.g., LC-ICP-MS) | Elemental composition, speciation, and quantification | eurofins.com.au |

| Electron Microscopy (SEM/TEM) | Particle morphology, size, and surface topography | mdpi.com, sciencepublishinggroup.com |

| Thermal Analysis (TGA/DTA) | Thermal stability and decomposition profile | niscpr.res.in, rsc.org |

| Elemental Analysis | Confirmation of stoichiometric formula | niscpr.res.in |

Spectroscopic Analysis in the Context of Synthetic Outcomes

Spectroscopic techniques are indispensable for confirming the successful synthesis of this compound by verifying its molecular structure and purity. organicchemistrydata.orgresearchgate.net Analysis typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). samsung.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic environment of the tin, carbon, and hydrogen atoms within the molecule.

¹¹⁹Sn NMR: This is particularly diagnostic for organotin compounds. For diorganotin oxides, the tin centers are often five-coordinate due to intermolecular association in solution. The ¹¹⁹Sn NMR spectra for such species typically show resonances in the range of δ -450 to -600 ppm, which is indicative of these pentacoordinate tin centers. vulcanchem.com

¹H and ¹³C NMR: These techniques confirm the presence and structure of the isobutyl groups attached to the tin atom. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of distinct signals in the ¹³C NMR spectrum, verify the (CH₃)₂CHCH₂-Sn structure. mdpi.comwur.nl

Interactive Table: Typical NMR Spectroscopic Data for this compound

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹¹⁹Sn | -450 to -600 | Confirms the pentacoordinate environment of the tin atom in the common associated structures. vulcanchem.com |

| ¹H | 0.8 - 2.0 | Shows signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the isobutyl groups. mdpi.com |

| ¹³C | 20 - 40 | Reveals distinct signals for the different carbon atoms within the isobutyl chains. wur.nl |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, most notably the characteristic vibrations of the tin-oxygen bond. austinpublishinggroup.comresearchgate.net

The most significant feature in the IR spectrum of this compound is the strong, broad absorption band associated with the asymmetric stretching of the Sn-O-Sn bridge. This band is typically observed in the 400-600 cm⁻¹ region. semanticscholar.org

The absence of a broad band in the 3200-3600 cm⁻¹ region, which would indicate O-H stretching, confirms that the hydrolysis reaction has gone to completion and the intermediate diol has been fully converted to the oxide. mdpi.com

Interactive Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| ~400 - 600 | Asymmetric Sn-O-Sn stretch | Confirms the formation of the tin-oxide linkage. semanticscholar.org |

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound and provide evidence of its structure through fragmentation patterns. nih.goveag.com Techniques such as Electrospray Ionization (ESI-MS) can be used to analyze organotin compounds. researchgate.net The mass spectrum will show a characteristic isotopic cluster for the [M+H]⁺ ion, reflecting the natural abundance of tin's multiple stable isotopes, with a monoisotopic mass of 248.94 g/mol for this compound. vulcanchem.comuni.lu

Coordination Chemistry of Diisobutyltin Oxide Derivatives

Ligand Interactions and Complexation Phenomena

Diisobutyltin oxide readily reacts with chelating ligands, such as β-diketonates, to form stable complexes. β-Diketones are a significant class of chelating ligands in coordination chemistry due to their ability to form stable six-membered rings with metal ions. psu.edu The reaction of diisobutyltin(IV) dichloride with a β-diketonate ligand like 4-acyl-5-pyrazolone in the presence of a base leads to the formation of binuclear diorganotin(IV) complexes. psu.edu In these complexes, the β-diketonate ligand coordinates to the tin atom through its two oxygen atoms, forming a chelate ring. The resulting diisobutyltin(IV) β-diketonate derivatives often exhibit a distorted octahedral geometry around the tin center. psu.edu

The interaction is not limited to monomeric species. For instance, the reaction of di-n-butyltin(IV) oxide with certain bidentate ligands can result in the formation of tetranuclear bis(dicarboxylatotetrabutyldistannoxane) complexes. upce.cz These complex structures feature a central Sn4O2 core. upce.cz

Oxygen-donor ligands are a broad class of ligands that coordinate to metal centers through one or more oxygen atoms. alfa-chemistry.com These can include alcohols, phenols, ketones, aldehydes, and carboxylates. alfa-chemistry.com this compound derivatives form stable complexes with a variety of oxygen-donor ligands. The oxygen atoms in these ligands can either form a coordinate bond with the tin atom by donating a lone pair of electrons or, in the case of acidic protons (like in carboxylic acids or phenols), can be deprotonated to form an anionic ligand that binds to the tin center. alfa-chemistry.com

For example, diorganotin(IV) compounds derived from ligands containing both nitrogen and oxygen donor atoms, such as derivatives of amino acids, have been extensively studied. scielo.org.mx The resulting complexes often exhibit hexacoordination around the tin atom. scielo.org.mx The coordination environment is influenced by the nature of the alkyl or aryl groups attached to the tin and the specific ligand used. Hybrid ligands containing an N-heterocyclic carbene (NHC) and an oxygen-donor functionality represent a significant class of ligands that have been explored in coordination chemistry. rsc.org

The formation of organotin(IV) complexes from this compound is a versatile process that can be achieved through various synthetic routes. mdpi.com A common method involves the reaction of a diorganotin(IV) dihalide with the desired ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation of the ligand. nih.gov The stability of the resulting organotin(IV) complexes is influenced by several factors, including the nature of the organic groups on the tin atom, the type of ligand, and the coordination number of the tin center. mdpi.com

Organotin(IV) complexes are known for their stable bonds between tin and carbon, as well as with heteroatoms. mdpi.com The thermal stability of these complexes can vary significantly. For example, studies on pentacoordinated organotin(IV) complexes have shown degradation profiles occurring in multiple stages at temperatures ranging from 150 to 520 °C. mdpi.com The stability of these complexes is often investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com The presence of bulky substituents on the tin atom, such as the isobutyl groups in diisobutyltin derivatives, can enhance the stability of the complexes by providing steric protection to the tin center. vulcanchem.com

Table 1: Selected Organotin(IV) Complexes and Their Properties

| Compound/Complex | Ligand Type | Key Feature | Reference |

| {[nBu2Sn(L2H)]2O}2 | Carboxylate | Centrosymmetric tetranuclear complex with a planar Sn4O2 core. | upce.cz |

| Pentacoordinated Organotin(IV) Complexes | Schiff Base | Exhibit thermal stability with degradation occurring at high temperatures. | mdpi.com |

| Di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) | Amino acid derivative | Forms hexacoordinated species in equilibrium. | scielo.org.mx |

Coordination with Oxygen-Donor Ligands

Structural Characterization of Diisobutyltin Coordination Compounds

The coordination geometry around the tin atom in diisobutyltin complexes is often distorted from ideal polyhedra due to several factors. These include the steric hindrance imposed by the bulky isobutyl groups, the electronic effects of the ligands, and crystal packing forces. libretexts.org Common coordination numbers for tin(IV) are 4, 5, 6, and 7, leading to geometries such as tetrahedral, trigonal bipyramidal, octahedral, and pentagonal bipyramidal, respectively. scielo.org.mx

In five-coordinate complexes, the geometry typically lies somewhere between trigonal bipyramidal and square pyramidal. libretexts.org The degree of distortion can be quantified using the geometry index (τ5), which ranges from 0 for an ideal square pyramidal geometry to 1 for an ideal trigonal bipyramidal geometry. wikipedia.org For instance, certain pentacoordinated tin complexes have been found to possess a distorted five-coordinated molecular geometry that is intermediate between trigonal bipyramidal and square pyramidal. mdpi.com Similarly, four-coordinate complexes can deviate from ideal tetrahedral or square planar geometries, and this can be assessed using the τ4 parameter. wikipedia.orgresearchgate.net Distortions in octahedral complexes, such as the Jahn-Teller effect, can also occur, leading to elongation or compression along one axis. youtube.com

For example, X-ray diffraction studies on di-n-butyltin compounds have revealed the formation of one-dimensional polymeric structures and complex tetranuclear arrangements. upce.cz In the solid state, the structure of a coordination compound can be a one-dimensional polymer. researchgate.net The data obtained from X-ray crystallography, such as atomic coordinates and thermal parameters, allows for the visualization of the molecule and the analysis of intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal lattice. researchgate.net The use of coordination compounds as precursors for the synthesis of nanomaterials has also been investigated, with techniques like X-ray diffraction (XRD) being used to characterize the final nano-sized metal oxide particles. chemrevlett.com

Analysis of Distorted Geometries and Coordination Environments

Dynamic Behavior and Speciation in Solution Phase

The behavior of this compound and its derivatives in the solution phase is characterized by complex dynamic equilibria involving multiple chemical species. Unlike simple molecules, organotin oxides rarely exist as discrete monomers in solution. Instead, they participate in reversible hydrolysis and condensation reactions, leading to a variety of aggregated structures. echemi.comquora.comunizin.org This process is fundamental to understanding their reactivity and applications in areas like catalysis.

The chemistry of the sol-gel process, which involves hydrolysis and polycondensation reactions to form an oxide network, provides a useful framework for understanding this behavior. bas.bgresearchgate.net The initial step is typically hydrolysis, where water molecules react with the diisobutyltin species. This is followed by condensation, where molecules join together, eliminating a small molecule like water, to form larger oligomeric or polymeric structures. echemi.comunizin.org

In non-coordinating solvents and in the solid state, diorganotin oxides like this compound are known to form polymeric networks or cyclic structures, such as dimers containing Sn₂O₂ rings. These structures arise from strong intermolecular coordination. The coordination number of the tin atom in these aggregates is typically greater than four, often achieving a five-coordinate state. In solution, a dynamic equilibrium exists between these various aggregates and their monomeric precursors. The specific species present depend on several factors, including the solvent, concentration, temperature, and the presence of water or other coordinating ligands.

Spectroscopic methods, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR), are invaluable for probing the speciation of organotin compounds in solution. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom, allowing researchers to identify the different species present in a sample. For example, distinct chemical shifts can be observed for four-coordinate and five-coordinate tin centers, providing direct evidence of the equilibria at play. rsc.orgmdpi.com The coupling constants, such as ¹J(¹¹⁹Sn–¹³C), can also provide insight into the geometry around the tin atom in solution. mdpi.com

The dynamic exchange between different species can be represented by the following simplified equilibrium:

Monomer ⇌ Dimer ⇌ Higher Aggregates

Table 1: Key Species and Equilibria of this compound in Solution

| Species Type | General Structure | Coordination at Tin | Key Characteristics |

| Monomer (hydrated) | (i-Bu)₂Sn(OH)₂ | 4 or higher | Formed by hydrolysis of the oxide. |

| Dimer | [(i-Bu)₂SnO]₂ | 5 | Often a stable, cyclic structure with a Sn₂O₂ core. |

| Oligomers/Polymers | [-(i-Bu)₂SnO-]n | 5 | Ladder or drum-like structures formed via condensation. |

| Ligand Adducts | (i-Bu)₂Sn(O)L, (i-Bu)₂Sn(O)L₂ | 5 or 6 | Formed in the presence of coordinating ligands (L). |

Theoretical and Computational Approaches in Coordination Chemistry Studies

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the coordination chemistry of organotin compounds, including derivatives of this compound. ajrconline.orgsci-hub.se These methods provide detailed insights into molecular structure, bonding, and reactivity that can be difficult to obtain through experimental means alone. researchgate.netmdpi.com

Geometry Optimization and Structural Analysis: DFT calculations are routinely used to predict the ground-state geometries of organotin complexes. ias.ac.in By optimizing the structure, researchers can obtain accurate information on bond lengths, bond angles, and coordination geometries, which can be compared with experimental data from X-ray crystallography. ajrconline.org For instance, calculations can confirm whether a complex adopts a distorted trigonal bipyramidal or an octahedral geometry, which is crucial for understanding its reactivity. sci-hub.se The Addison parameter (τ), which can be calculated from the geometry, is often used to describe the degree of distortion in five-coordinate complexes. mdpi.com

Bonding and Electronic Structure Analysis: To understand the nature of the chemical bonds within these complexes, methods like Natural Bond Orbital (NBO) analysis are employed. sci-hub.seias.ac.in NBO analysis provides information about donor-acceptor interactions, such as the coordination of an oxygen or nitrogen atom to the tin center, and can quantify the stabilization energy associated with these interactions. ias.ac.in This helps to explain the stability of certain conformations and the nature of the Sn-O and Sn-C bonds. ajrconline.org Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis reveals the electronic properties of the molecules, helping to predict their reactivity, kinetic stability, and electronic transition characteristics. sci-hub.se

Spectroscopic Prediction: Computational methods are also used to simulate various types of spectra. Calculating vibrational frequencies allows for the theoretical prediction of infrared (IR) spectra, which aids in the assignment of experimental bands, such as those corresponding to Sn-O and Sn-C vibrations. ias.ac.in Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H, ¹³C, and ¹¹⁹Sn NMR data to confirm the structures of complexes in solution. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra, identifying the orbitals involved in electronic transitions. sci-hub.se

Reaction Mechanisms: DFT is a powerful tool for investigating reaction pathways. By calculating the energies of reactants, products, and transition states, researchers can map out the energy profile of a reaction. This approach has been used to study catalytic cycles involving organotin compounds, identifying key intermediates and determining the feasibility of proposed mechanisms. researchgate.net These computational studies are critical for designing new, more efficient catalysts and understanding how factors like ligand structure influence reaction outcomes. acs.orgresearchgate.net

Table 2: Application of Computational Methods in Organotin Chemistry

| Computational Method | Purpose | Insights Gained | Relevant Compounds Mentioned in Research |

| DFT (e.g., B3LYP) | Geometry Optimization | Predicts stable 3D structures, bond lengths, and angles. ajrconline.org | Di-n-butyltin(IV) derivatives, Organotin(IV) carboxylates. ajrconline.orgias.ac.in |

| DFT | Vibrational Frequencies | Simulates IR spectra to aid in structural characterization. ias.ac.in | Organotin(IV) complexes with oxygen donor ligands. ias.ac.in |

| NBO Analysis | Bonding Analysis | Quantifies donor-acceptor interactions and charge distribution (e.g., O→Sn coordination). sci-hub.se | Diorganotin(IV) sulfide (B99878) complexes, Di-n-butyltin(IV) dipeptide derivatives. ajrconline.orgsci-hub.se |

| HOMO-LUMO Analysis | Electronic Properties | Determines electronic chemical potential, hardness, and reactivity indices. ajrconline.orgsci-hub.se | Diorganotin(IV) sulfide complexes, Di-n-butyltin(IV) dipeptide derivatives. ajrconline.orgsci-hub.se |

| TD-DFT | UV-Vis Spectra Simulation | Predicts electronic transitions and absorption spectra. sci-hub.se | Diorganotin(IV) sulfide complexes. sci-hub.se |

| IRC Calculations | Reaction Pathways | Confirms transition states connect reactants and products in a proposed mechanism. researchgate.net | Dimethyltin-based catalysts. researchgate.net |

Catalytic Science Involving Diisobutyltin Oxide

Mechanistic Principles of Organotin Oxide Catalysis

The catalytic efficacy of diisobutyltin oxide is fundamentally rooted in the principles of Lewis acidity and its subsequent role in facilitating condensation reactions. These characteristics allow it to serve as a versatile catalyst in a range of chemical transformations.

Lewis Acidity and its Influence on Reaction Pathways

A Lewis acid is a chemical species capable of accepting an electron pair. catalysis.blog The tin atom in this compound, bonded to an electronegative oxygen atom and two isobutyl groups, possesses a significant degree of Lewis acidity. This acidity is a pivotal factor in its catalytic function, as it allows the compound to activate substrates by coordinating with electron-rich species. This interaction can lower the activation energy of a reaction, thereby increasing its rate. numberanalytics.com

The strength of the Lewis acidic sites can be a determining factor in catalytic performance. For instance, in some catalytic systems, stronger Lewis acidic sites have been shown to promote the absorption of reactant molecules, facilitating subsequent reaction steps. rsc.org The ability to tune the local chemical environment, including the nature of the Lewis acid, is crucial for directing surface reactions and preventing the formation of deactivating species. researchgate.net

Catalytic Role in Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are frequently catalyzed by this compound and related organotin compounds. The Lewis acidic tin center plays a crucial role in activating the reacting species. For example, in esterification reactions, the tin catalyst can coordinate with the carbonyl oxygen of a carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol.

The mechanism often involves the formation of an intermediate complex between the catalyst and one or both reactants. This complex then proceeds through a lower energy transition state to form the product, regenerating the catalyst in the process. wikipedia.org In some cases, the condensation products themselves can exhibit a catalytic effect, leading to an autocatalytic process where the reaction rate increases as the concentration of products builds up. mdpi.com

Different types of catalysts, including acidic, basic, and acid-base amphoteric catalysts, can be employed for condensation reactions. nih.gov The choice of catalyst can significantly impact the reaction's conversion and yield. nih.gov For instance, in Claisen-Schmidt condensation reactions, the process is initiated by the abstraction of a proton from an α-position to form a nucleophile, which then attacks a carbonyl group. mdpi.com The efficiency of this process is often dependent on the nature of the catalyst's active sites.

Applications in Polymerization Processes

The catalytic properties of this compound are extensively harnessed in the synthesis of various polymers. Its ability to promote specific reaction pathways and control polymer architecture makes it a valuable tool in polymer chemistry.

Catalysis in Urethane (B1682113) (Meth)acrylate Polymerization

This compound is utilized in the synthesis of urethane (meth)acrylates, which are important components in coatings, adhesives, and other materials. samsung.comcrimsonpublishers.com In the formation of two-component polyurethane foams, for example, this compound can accelerate the reaction between isocyanates and hydroxyl groups. vulcanchem.com This acceleration leads to a faster gelation time compared to other catalysts like dibutyltin (B87310) oxide (DBTO). vulcanchem.com

The synthesis of urethane methacrylates often involves a multi-step process. researchgate.net For instance, a prepolymer can be formed by reacting a diisocyanate with a polyol, followed by a reaction with a hydroxyl-functional methacrylate. Catalysts like this compound facilitate these reactions, ensuring efficient and controlled polymerization. The properties of the final urethane methacrylate-based resins, such as their degree of conversion and mechanical properties, are strongly influenced by the monomer composition and the catalytic system used. nih.gov

| Reaction Parameter | Effect of this compound | Reference |

| Gelation Time | 15-20% faster compared to DBTO in polyurethane foams | vulcanchem.com |

| Side Products | Minimizes side products in polyurethane curing | vulcanchem.com |

Facilitation of Polyester (B1180765) and Copolyester Synthesis

Organotin compounds, including this compound, are effective catalysts for the esterification reactions that form the basis of polyester and copolyester synthesis. google.com Polyesters are synthesized from diacids and diols, and copolyesters are a modified version where additional monomers are introduced to alter the polymer's properties. wikipedia.org

This compound's role is to significantly reduce the reaction time required for esterification. google.com This is achieved through the Lewis acidic activation of the carboxylic acid or its derivative, as described in the mechanistic principles. The use of such catalysts is crucial for producing high molecular weight polyesters efficiently. mdpi.com The properties of the resulting polyesters, such as their thermal stability and molecular weight distribution, can be influenced by the choice of catalyst and reaction conditions. rsc.org

| Polyester Type | Monomers | Catalyst Role | Reference |

| Polyethylene terephthalate (B1205515) (PET) | Terephthalic acid, Ethylene glycol | Esterification catalysis | wikipedia.org |

| Poly(trimethylene terephthalate) (PTT) | Terephthalic acid, 1,3-Propanediol | Esterification catalysis | |

| Polybutylene terephthalate (PBT) | Terephthalic acid, 1,4-Butanediol | Esterification catalysis | |

| Copolyesters | Diacids (e.g., isophthalic acid), Diols (e.g., cyclohexane (B81311) dimethanol) | Modification of polyester properties | wikipedia.org |

Regioselectivity Control in Polymerization Reactions

A key advantage of using catalysts like this compound is the potential to control the regioselectivity of polymerization reactions. Regioselectivity refers to the preference for bond formation at one position over another in a molecule. In the context of polymerization, this can lead to polymers with highly ordered and specific structures, which in turn dictates their material properties.

For instance, recent innovations have demonstrated the ability of this compound to achieve high regioselectivity in reactions such as the tosylation of polyols, with a reported 98% selectivity for the primary alcohol. vulcanchem.com This level of control is critical in synthesizing well-defined polymer architectures. The ability to control regioselectivity can lead to polymers with desirable properties like crystallinity, which is often dependent on the regularity of the polymer chain. chemrxiv.org The inhibition of side reactions and chain transfer events is crucial for achieving high regioselectivity and controlled polymerization. chemrxiv.org

This compound as a Catalyst in Organic Transformations

This compound, an organotin compound featuring a tin atom bonded to two isobutyl groups and one oxygen atom, serves as an effective catalyst in various organic transformations. Its distinct steric and electronic properties, influenced by the branched isobutyl chains, govern its catalytic activity, particularly in polyesterification reactions. nih.gov Organotin compounds, in general, are recognized for their ability to decrease the time required to complete esterification and transesterification reactions. google.com

Efficacy in Transesterification Reactions

Transesterification is a crucial industrial process, notably used in the production of polyesters and biofuels. In this reaction, the alkoxy group of an ester is exchanged with that of an alcohol. This compound is cited as an effective catalyst for these reactions, particularly in the synthesis of polyesters from dialkyl esters (e.g., dimethyl terephthalate) and diols. google.com

The catalytic mechanism for organotin compounds like this compound typically involves the Lewis acidic tin center activating the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol. nih.gov The branched nature of the isobutyl groups in this compound can influence catalyst solubility and the stereochemical environment around the active tin center, which in turn affects reaction rates and product properties.

While specific kinetic data for this compound is not extensively detailed in publicly available literature, its efficacy is established through its inclusion in patents and studies alongside other well-characterized dialkyltin oxides. For instance, in the synthesis of (meth)acrylic esters via transesterification, dialkyltin oxides like dibutyltin oxide (DBTO) are widely used, and this compound is presented as a comparable alternative. google.com The general process for polyester production involves heating the reactants, such as a dicarboxylic acid ester and a diol, at temperatures typically ranging from 150°C to 270°C in the presence of the organotin catalyst. google.com

Table 1: Research Findings on Dialkyltin Oxide Catalysis in Transesterification This table summarizes general findings for dialkyltin oxides, including this compound, in transesterification processes.

| Parameter | Finding | Citation |

| Catalyst Type | Dialkyltin oxides, including this compound, are effective catalysts for polyester transesterification. | google.com |

| Reaction | Synthesis of polyesters and (meth)acrylic esters. | google.comgoogle.com |

| General Conditions | Temperatures typically range from 150°C to 270°C. | |

| Mechanism | The Lewis acidic tin atom activates the ester's carbonyl group for nucleophilic attack by an alcohol. | nih.gov |

| Comparative Efficacy | Often used interchangeably with other dialkyltin oxides like dibutyltin oxide (DBTO). | google.com |

Role in Esterification Processes

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is another fundamental transformation catalyzed by this compound. This process is central to the production of a vast range of materials, including polyester resins. google.com The use of an appropriate catalyst is crucial as the reaction is typically slow and reversible. google.com

Organotin compounds, including this compound, are known to significantly reduce the reaction time required for esterification. google.comgoogle.com In a comparative example involving the synthesis of a polyester resin from propylene (B89431) glycol, isophthalic acid, and maleic anhydride, the use of a monobutyltin (B1198712) oxide catalyst reduced the first stage of the reaction from 6.3 hours to 2.9 hours. The patent notes that "Similar reductions in reaction time were obtained in comparative tests using equivalent molar amounts of dibutyltin oxide". google.com This strongly suggests a comparable high efficiency for this compound in similar polyesterification processes.

These catalysts are typically employed in concentrations ranging from 0.01 to 1.0 percent by weight based on the resin. google.com The reaction is driven to completion by the removal of water, often at elevated temperatures. The organotin catalyst facilitates the reaction without being consumed and remains as a residual component in the final polyester product. google.com While organotin compounds can catalyze the esterification reaction alone, they are sometimes used in combination with strong acid catalysts to achieve both a fast reaction time and improved product color. google.com

Table 2: Research Findings on this compound and Related Catalysts in Esterification This table outlines the role and effectiveness of this compound and comparable organotin catalysts in esterification.

| Parameter | Finding | Citation |

| Catalyst | This compound is listed as an effective catalyst for polyester synthesis via esterification. | google.com |

| Primary Function | Significantly reduces reaction time compared to uncatalyzed reactions. | google.comgoogle.com |

| Comparative Performance | Efficacy is comparable to other highly active organotin catalysts like dibutyltin oxide and monobutyltin oxide. | google.com |

| Typical Concentration | 0.01% to 1.0% by weight of the polyester resin. | google.com |

| Key Advantage | Achieves rapid reaction rates for the production of polyesters. | google.comgoogle.com |

Advanced Materials Research Incorporating Diisobutyltin Oxide

Integration into Functional Polymer Systems

Diisobutyltin oxide (DIBTO) is a significant dialkyltin derivative utilized in the formulation of functional polymer systems. Its primary roles include acting as a catalyst and stabilizer, influencing the final properties of various plastics and rubbers.

Role in the Formation of Polymeric Architectures

This compound plays a crucial role as a catalyst in the production of polyurethane foams and as a vulcanizing agent for silicone rubbers. inchem.org In the realm of polyvinyl chloride (PVC) plastics, dialkyltin compounds like DIBTO are employed as heat and light stabilizers. inchem.org This prevents the degradation of the polymer during the high-temperature melting and forming processes, and also protects the final plastic product from degradation throughout its service life. inchem.org

The stabilization mechanism involves the suppression of degradation by removing allylic chloride groups and absorbing hydrogen chloride, which are precursors to polymer breakdown. wikipedia.org The typical loading of these organotin stabilizers is between 0.5% and 2% by weight of the polymer. lupinepublishers.com

The incorporation of organotin compounds can also influence the architecture of the polymer on a larger scale. For instance, in the creation of biodegradable polymeric architectures, which are crucial for applications like drug delivery and tissue regeneration, the choice of synthetic methodology is key. mdpi.com While not directly cited for DIBTO, related organotin compounds are integral to polymerization techniques that create complex, functional polymer structures. mdpi.com The ability to form specific architectures, such as micelles or capsules, is critical for the intended application of the polymer system. mdpi.com

Research on Influence on Polymer Microstructure and Resultant Properties

The microstructure of a polymer, which includes factors like crystallinity, chain alignment, and morphology, is a critical determinant of its final properties. nist.gov Research has shown that the addition of organotin compounds can significantly influence this microstructure. For example, in the context of thin-film transistors, the molecular weight of the polymer, which can be influenced by catalysts used during synthesis, has a strong effect on the thin film's microstructure and, consequently, its charge carrier mobility. nist.gov

The dispersion of inorganic fillers like tin oxides within a polymer matrix is a key area of research. researchgate.net The method of dispersion, such as ultrasonic mixing, is crucial for achieving a homogeneous distribution of the filler particles. researchgate.net Studies on materials like epoxy composites with TiO2 fillers have demonstrated that a uniform dispersion of the oxide particles can enhance properties such as UV-shielding. researchgate.net While this research focuses on TiO2, the principles of dispersion and its effect on microstructure and properties are broadly applicable to other metal oxides, including this compound.

The choice of polymer and the interaction with the tin compound can lead to different final morphologies. For instance, in the synthesis of SnO2 nanofibers using an electrospinning technique, different templating polymers (like PVP, PEO, and PVAc) resulted in varied final oxide morphologies, including fibers, flakes, and sphere-shaped particles after calcination. mdpi.com This highlights the intricate relationship between the organic polymer and the inorganic tin compound in dictating the final material structure.

This compound as a Precursor in Material Synthesis

This compound also serves as a valuable precursor in the synthesis of other organotin compounds and advanced materials, expanding its utility in materials science.

Precursor Chemistry for Other Organotin Compounds

Organotin oxides and hydroxides are common products resulting from the hydrolysis of organotin halides. wikipedia.org These oxides, including this compound, can then be used to synthesize other derivatives. The reactivity of diorganotin compounds is central to many of their applications. anjs.edu.iq While industrial-scale synthesis of organotin compounds often starts with the alkylation of tin tetrachloride (SnCl4) using organo-magnesium or -aluminum compounds, the subsequent transformations of the resulting organotin halides can lead to the formation of oxides like DIBTO. lupinepublishers.com These oxides can then participate in further reactions to create a variety of functional organotin compounds.

Methodologies for Developing Advanced Materials

The development of advanced materials often relies on innovative synthesis and fabrication techniques. stanford.edu Methodologies for creating novel materials can be broadly categorized into top-down approaches, like photolithography, and bottom-up methods, such as molecular self-assembly. stanford.edu

One promising bottom-up approach is infiltration synthesis, where an inorganic precursor is infused into an organic template, such as a polymer film, to create a hybrid material. bnl.gov This technique allows for the generation of inorganic nanostructures that inherit the geometry of the polymer template. bnl.gov While not explicitly detailing the use of this compound, this method is applicable to a range of inorganic precursors for creating functional nanomaterials with applications in electronics and optics. bnl.gov

Other synthesis methods for advanced materials include:

Chemical Vapor Deposition (CVD): This technique is widely used to deposit thin solid layers on a substrate through vapor-phase chemical reactions at high temperatures. It is a key method for producing two-dimensional materials like graphene and transition metal dichalcogenides. oaepublish.com

Hydrothermal and Solvothermal Methods: These techniques involve heterogeneous chemical reactions at elevated temperatures and pressures to dissolve and recrystallize substances, yielding various two-dimensional materials. oaepublish.com

Electrospinning: This method produces continuous nanofibers from a polymer solution, which can incorporate inorganic precursors to form oxide nanofibers after thermal treatment. mdpi.commdpi.com

These advanced synthesis methodologies provide pathways to create novel materials with tailored properties, where precursors like this compound can be integral components.

Spectroscopic and Advanced Analytical Characterization Methodologies for Diisobutyltin Oxide

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of diisobutyltin oxide. These techniques offer a molecular fingerprint, allowing for the identification of characteristic functional groups and the elucidation of structural features. innovatechlabs.comrtilab.comspectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrational transitions in the molecule's bonds. innovatechlabs.comrtilab.com The resulting spectrum provides information about the functional groups present. In the analysis of organotin compounds like this compound, specific vibrational modes associated with the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds are of particular interest.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structure. The presence of Sn-O-Sn bridges in the polymeric structure of diorganotin oxides gives rise to strong absorption bands in the far-infrared region. While specific peak assignments for DIBTO are not extensively detailed in the provided search results, general principles of organotin oxide spectroscopy can be applied. For instance, the asymmetric and symmetric stretching vibrations of the Sn-O-Sn group are expected to be prominent features. The analysis of these bands can provide insights into the polymeric nature of the compound. mdpi.comchemicalbook.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Sn-O-Sn Asymmetric Stretch | 600 - 700 |

| Sn-O-Sn Symmetric Stretch | 400 - 500 |

| Sn-C Stretch | 500 - 600 |

| C-H Bending (isobutyl) | 1300 - 1500 |

| C-H Stretching (isobutyl) | 2800 - 3000 |

This table presents typical wavenumber ranges for key vibrational modes in dialkyltin oxides and is for illustrative purposes.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. spectroscopyonline.comresearchgate.net It is particularly sensitive to non-polar bonds and provides valuable information about the skeletal framework of molecules. In the context of this compound, Raman spectroscopy can be used to further probe the Sn-C and Sn-O-Sn vibrations. The technique is advantageous for studying solid samples and can provide information about the crystalline structure and polymorphism of the material. horiba.comrsc.org The symmetric vibrations, which may be weak in the FT-IR spectrum, are often strong in the Raman spectrum, offering a more complete vibrational picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. epo.org For DIBTO, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most informative techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the two isobutyl groups attached to the tin atom. The chemical shifts and coupling patterns of these signals are characteristic of the isobutyl moiety. One would anticipate a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons, with coupling between adjacent protons.

A representative ¹H NMR spectrum for a similar compound, bis(tributyltin) oxide, is available for reference. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a direct look at the carbon skeleton of a molecule. bhu.ac.inorganicchemistrydata.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. This allows for the direct confirmation of the number of different carbon environments in the isobutyl groups. The chemical shifts of the carbon signals are influenced by their proximity to the electronegative tin and oxygen atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. magritek.com

For comparison, the ¹³C NMR spectrum of bis(tributyltin) oxide shows distinct signals for the different carbon atoms in the butyl chains. chemicalbook.com

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR)

¹¹⁹Sn NMR spectroscopy is a highly specific and powerful technique for studying organotin compounds. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents attached to it. researchgate.net For diorganotin oxides like this compound, which often exist as dimers or higher oligomers in solution, the ¹¹⁹Sn NMR spectrum can provide crucial information about these structures. researchgate.net The chemical shift values can indicate whether the tin center is four-, five-, or six-coordinate. For example, ¹¹⁹Sn NMR spectra of analogous diorganotin oxides often show resonances in the range of δ -450 to -600 ppm, which is indicative of pentacoordinate tin centers within polymeric networks. vulcanchem.com

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Number and connectivity of protons in the isobutyl groups. |

| ¹³C NMR | Carbon skeleton and number of unique carbon environments. |

| ¹¹⁹Sn NMR | Coordination number and geometry of the tin atom; information on oligomerization. |

This table summarizes the key information provided by each NMR technique for the characterization of this compound.

X-ray Diffraction (XRD) for Structural and Morphological Studies

X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. rigaku.com In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides information about the arrangement of atoms within the crystal. rigaku.comiastate.edu This technique is instrumental in identifying the crystalline phases present in a material and can provide details on the crystal structure, phase composition, and crystallite size. mdpi.commdpi.com

For this compound, XRD analysis is crucial for confirming its crystal structure. Crystalline materials produce a unique diffraction pattern, which acts as a fingerprint for identification when compared to a database of known patterns. rigaku.com The analysis can differentiate between various polymorphic forms or phases of the compound that may exist.

The basic principle behind XRD is Bragg's Law, which describes the relationship between the wavelength of the X-ray, the angle of diffraction, and the spacing between crystal lattice planes. rigaku.com When the conditions of Bragg's Law (nλ = 2dsinθ) are met, constructive interference of the diffracted X-rays occurs, resulting in a peak in the diffraction pattern. rigaku.com

In the context of this compound, XRD can be used to:

Confirm Phase Identity: By comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD), the presence and purity of this compound can be verified. mdpi.com

Determine Crystallinity: The sharpness and intensity of the diffraction peaks can indicate the degree of crystallinity of the sample. Broader peaks may suggest smaller crystallite sizes or the presence of amorphous content.

Analyze Crystal Structure: For a single crystal of sufficient size, XRD can be used to solve the complete crystal structure, providing precise atomic coordinates. iastate.edu For polycrystalline powders, which is a more common sample form, powder X-ray diffraction (XRPD) is used to determine lattice parameters and identify the crystal system. iastate.edu

The table below illustrates typical information that can be obtained from an XRD analysis of a crystalline oxide.

Data in the table is illustrative for a generic cubic oxide and not specific to this compound. materialsproject.org

Electron Microscopy for Microstructural and Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the microstructure and morphology of materials at high resolutions. contractlaboratory.com These methods use a beam of electrons to generate images, providing detailed information about the sample's surface topography, composition, and internal structure. contractlaboratory.comthermofisher.com

Scanning Electron Microscopy (SEM)

SEM is primarily used to visualize the surface of a sample. contractlaboratory.com It works by scanning a focused beam of electrons over the sample's surface. The interaction of the electron beam with the atoms in the sample produces various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. osti.gov

For this compound, SEM analysis can reveal:

Particle Morphology: The size, shape, and surface texture of this compound particles can be observed in detail. researchgate.net

Agglomeration: SEM images can show the extent to which individual particles have clustered together to form larger agglomerates. researchgate.net

Surface Contamination: The presence of any impurities or foreign particles on the surface can be detected.

Transmission Electron Microscopy (TEM)

In contrast to SEM, TEM provides information about the internal structure of a sample. contractlaboratory.com A high-energy beam of electrons is transmitted through an ultra-thin specimen. The electrons that pass through are focused by a series of lenses to form a highly magnified image. thermofisher.com

TEM analysis of this compound can provide insights into:

Internal Microstructure: The internal features of the particles, such as grain boundaries and defects, can be visualized. osti.gov

Crystallinity: High-resolution TEM (HRTEM) can reveal the crystalline lattice of the material, confirming its crystalline nature and identifying any structural defects. osti.gov

Particle Size Distribution: TEM can be used to accurately measure the size of individual nanoparticles. researchgate.net

The following table compares the key features of SEM and TEM for the analysis of materials like this compound.

Advanced Analytical Techniques for Elemental Analysis and Quantification

Atomic Absorption Spectrometry (AAS) for Organotin Quantification

Atomic Absorption Spectrometry (AAS) is a spectroanalytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. It is a highly sensitive and selective method for determining the concentration of a specific element in a sample.

In the context of organotin compounds like this compound, AAS is employed to quantify the total tin content. cdc.gov The process typically involves atomizing the sample, often in a flame or a graphite (B72142) furnace, to convert the tin compounds into free tin atoms. elgalabwater.com A light source, usually a hollow cathode lamp specific to tin, emits light at a wavelength that is characteristically absorbed by the tin atoms. The amount of light absorbed is directly proportional to the concentration of tin in the sample, following the Beer-Lambert law.

Key aspects of AAS for organotin quantification include:

Sample Preparation: Samples containing this compound often require a digestion step, typically with strong acids, to break down the organometallic structure and bring the tin into a solution suitable for analysis. epa.gov

Atomization: Flame AAS (FAAS) is a common method where the sample solution is aspirated into a flame. elgalabwater.com For lower detection limits, Graphite Furnace AAS (GFAAS) can be used, which offers higher sensitivity. k-state.edu

Detection: A detector measures the reduction in light intensity due to absorption by the tin atoms, and this is used to calculate the concentration.

AAS can be coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the speciation of different organotin compounds. cdc.govresearchgate.net

Inductively Coupled Plasma (ICP) Methods for Tin Analysis

Inductively Coupled Plasma (ICP) techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), are powerful tools for elemental analysis. pjoes.com These methods are known for their high sensitivity, low detection limits, and ability to perform multi-element analysis. researchgate.netuni-saarland.de

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used for determining the elemental composition of a sample. cea.fr It combines a high-temperature ICP source with a mass spectrometer. The sample is introduced into the argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. uni-saarland.de

For the analysis of this compound, ICP-MS offers:

Ultra-Trace Detection: ICP-MS can detect tin at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. pjoes.comcea.fr

Isotopic Analysis: It can differentiate between different isotopes of tin.

Interference Management: Modern ICP-MS instruments are equipped with collision/reaction cells to minimize polyatomic interferences that can affect the accuracy of tin quantification. ecn.nl

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

Also known as ICP-Optical Emission Spectrometry (ICP-OES), this technique also utilizes an ICP source to excite atoms to higher energy levels. uni-saarland.de When these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. uni-saarland.de

ICP-AES is a robust and widely used method for tin analysis and is particularly suitable for samples with higher concentrations compared to those analyzed by ICP-MS. cdc.gov

The following table summarizes the key characteristics of AAS, ICP-MS, and ICP-AES for tin analysis.

Environmental Behavior and Degradation Pathways of Organotin Oxides

Environmental Fate and Transport Processes of Organotin Species

Organotin compounds, including diisobutyltin oxide, are not naturally occurring and their presence in the environment is a result of human activities. dcceew.gov.au Industrial manufacturing and agricultural applications are primary sources of release. dcceew.gov.au Once in the environment, the movement and persistence of these compounds are dictated by a combination of their chemical properties and the characteristics of the surrounding environment. army.mil

Organotin compounds generally have low water solubility and a high affinity for soil and organic sediments, which tends to limit their mobility. cdc.gov They are likely to partition to soils and sediments, and while leaching from soil is possible, it is not considered a primary transport mechanism. dcceew.gov.aucdc.gov The transport of these compounds can be influenced by factors such as the pH of the soil and water, the organic content of the soil, and the presence of other inorganic substances. army.mil

In aquatic environments, organotins can be found in various compartments, including the water column, sediment, and biota. neptjournal.com Their distribution is influenced by processes like adsorption to suspended particles and sediments. neptjournal.comresearchgate.net For instance, tributyltin (TBT) has been observed to be strongly adsorbed by suspended matter like algae and organic compounds. neptjournal.com The environmental persistence of organotin compounds varies, with reported half-lives ranging from days in freshwater to weeks in seawater and estuarine locations. dcceew.gov.au

The table below summarizes key factors influencing the environmental fate and transport of organotin species.

Abiotic and Biotic Degradation Mechanisms of Organotin Compounds

The degradation of organotin compounds involves the breaking of the tin-carbon bond, a process that can occur through both abiotic (non-biological) and biotic (biological) pathways. cdc.gov The rate and extent of degradation are influenced by the specific organotin compound and environmental conditions. dcceew.gov.au

Abiotic Degradation:

Abiotic degradation of organotins is primarily driven by photodegradation (exposure to sunlight) and chemical cleavage. cdc.gov Sunlight, particularly UV irradiation, can accelerate the breakdown of these compounds. dcceew.gov.aucdc.gov Higher temperatures also generally increase the rate of degradation. dcceew.gov.au Hydrolysis, the reaction with water, is not considered a significant environmental fate process for organotins under normal environmental pH ranges. cdc.gov

Biotic Degradation:

Microbial degradation is a key mechanism for the transformation of organotin compounds in the environment. dcceew.gov.au Various microorganisms can break down these compounds, typically through a stepwise dealkylation or dearylation process. researchgate.net For example, tributyltin (TBT) can be degraded to dibutyltin (B87310) (DBT), then to monobutyltin (B1198712) (MBT), and finally to less toxic inorganic tin. umweltprobenbank.dechromatographyonline.com The rate of biotic degradation can vary significantly depending on the soil type and microbial populations present. researchgate.net Studies have shown that degradation rates can be higher in forest floor soils compared to wetland and mineral soils. researchgate.net

The following table outlines the primary degradation mechanisms for organotin compounds.

Methodologies for Environmental Monitoring and Analytical Detection (excluding human exposure assessment)

The low concentrations at which organotin compounds can be present in the environment and their potential for toxicity necessitate sensitive and selective analytical methods for their detection and monitoring. researchgate.net A variety of techniques have been developed for analyzing organotins in different environmental matrices such as water, sediment, and biota. researchgate.net

Sample preparation is a critical step and often involves extraction and pre-concentration techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov For the analysis of organotin compounds, gas chromatography (GC) coupled with various detectors is a common approach. chromatographyonline.comnih.gov This often involves a derivatization step to convert the organotin compounds into more volatile forms suitable for GC analysis. chromatographyonline.comnih.gov

Common analytical techniques for organotin detection include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high selectivity and sensitivity for the identification and quantification of different organotin species. researchgate.net

Gas Chromatography with a Flame Photometric Detector (GC-FPD): This method is also used for the determination of organotin compounds.

Gas Chromatography with an Atomic Emission Detector (GC-AED): This detector offers element-specific detection, which is advantageous for tin compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can also be employed for the analysis of organotin compounds. nih.gov

In addition to traditional water and sediment sampling, passive sampling devices, such as semipermeable membrane devices (SPMDs), have been used for the time-integrated monitoring of organotin compounds in aquatic environments. nih.govrsc.org These devices can accumulate organotins from the water phase over time, allowing for the detection of low environmental concentrations. nih.govrsc.org

The table below presents a summary of analytical methods used for monitoring organotin compounds.

Supramolecular Chemistry Involving Organotin Architectures

Principles of Self-Assembly and Molecular Recognition in Organotin Systems

Self-assembly is a process where components spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. numberanalytics.com In organotin systems, these processes are governed by a combination of thermodynamic and kinetic factors, aiming for the minimization of free energy. numberanalytics.com The primary driving forces include the formation of coordinative bonds (dative bonds), hydrogen bonding, and weaker forces like π-π stacking and van der Waals interactions. numberanalytics.comethernet.edu.et

Molecular recognition is the specific interaction between two or more molecules through these non-covalent forces. nih.govrsc.org For organotin assemblies, this principle is fundamental. The process often begins with the reaction of a diorganotin oxide, such as diisobutyltin oxide, with a multitopic ligand, typically a dicarboxylic or phosphonic acid. acs.orgrsc.orgresearchgate.net This initial reaction forms a basic structural unit, which then self-assembles into a larger supramolecular entity.

Key principles guiding this assembly include:

Lewis Acid-Base Interactions: The diorganotin(IV) cation acts as a Lewis acid, readily coordinating with Lewis basic sites (e.g., carboxylate oxygen atoms) on linker molecules. This forms the primary dative bonds that construct the backbone of the assembly. ethernet.edu.etresearchgate.net

Dynamic and Reversible Nature: The bonds within these assemblies, particularly the Sn-O-C linkages, are often reversible. This dynamic nature allows for "error correction" during the assembly process, where malformed structures can dissociate and re-form into the most thermodynamically stable product. nih.gov

Influence of Building Blocks: The final architecture of the supramolecular structure is highly dependent on the geometry of the organotin precursor and the linker ligand. researchgate.net The size of the organic groups on the tin atom (e.g., isobutyl groups) influences the steric environment and solubility, while the length, rigidity, and coordination angles of the ligand dictate the size and shape of the resulting macrocycle or polymer. researchgate.netscilit.com For instance, reactions of dialkyltin oxides with aromatic dicarboxylates can yield discrete macrocyclic structures or extended polymeric chains depending on the specific acid used. scilit.comacs.org

Role of Weak Interactions: Secondary interactions, such as hydrogen bonds (e.g., C-H···O) and π-π stacking, play a crucial role in stabilizing the final three-dimensional structure and organizing the assemblies in the solid state. nih.govnih.gov

Design and Synthesis of Molecular Containers and Macrocyclic Structures with Organotin Components

The rational design of molecular containers and macrocycles using organotin building blocks relies on the principles of self-assembly. The most common synthetic strategy involves the condensation reaction between a diorganotin(IV) oxide (R₂SnO), like this compound, and a difunctional organic linker, such as a dicarboxylic acid (HOOC-X-COOH). acs.orgnih.gov This reaction typically eliminates water and forms stable Sn-O-C bonds, leading to the formation of organostannoxane frameworks.

The design process focuses on controlling the stoichiometry and the geometric properties of the reactants to guide the assembly towards a desired cyclic structure rather than a linear polymer. acs.orgacs.org For example, the reaction of di-n-butyltin oxide with isophthalic acid has been shown to produce a mixture of cyclic dinuclear, trinuclear, and/or tetranuclear species in solution. scilit.com

Notable examples of synthesized structures include:

Trinuclear Macrocycles: The reaction of diorganotin(IV) oxides with 2,5-pyridinedicarboxylic acid can produce trinuclear macrocyclic hybrids. acs.org These structures can further assemble through hydrogen bonding to create porous materials with defined channels. acs.org

Hexanuclear Macrocycles: Using mercaptobenzoic acids as linkers, researchers have synthesized hexanuclear organotin macrocycles. nih.gov Depending on the isomer of the acid used, these assemblies can form structures described as hydrophobic "pseudo-cages" or macrocycles with "double-cavities," demonstrating the potential to create sophisticated molecular containers. nih.gov

Ladder Structures and Cages: Diorganotin oxides can react to form organostannoxane ladders and cage structures. researchgate.net The reaction of diorganotin oxides with ferrocene (B1249389) carboxylic acid, for instance, can yield tetranuclear assemblies with eight-membered cyclic cores. nih.gov

The synthesis of these structures is often a one-pot procedure, highlighting the efficiency of self-assembly. nih.gov Characterization is typically performed using single-crystal X-ray diffraction, which reveals the precise molecular structure, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) to study the behavior of the assemblies in solution. scilit.comnih.gov

Investigation of Site-Selective Reactions Mediated by Supramolecular Organotin Assemblies

A primary goal in modern chemistry is to achieve site-selectivity, the ability to modify one specific site in a complex molecule that has multiple, similar reactive positions. beilstein-journals.org Supramolecular containers can mediate such selectivity by encapsulating a substrate molecule. nih.gov The defined space and microenvironment inside the container's cavity can sterically shield some reactive sites while leaving a specific site exposed for reaction. beilstein-journals.orgnih.gov This strategy effectively uses the container as a temporary, non-covalent protecting group. nih.gov

While the concept is well-established for hosts like cyclodextrins and certain metal-organic cages, the application of organotin assemblies for this purpose is an area of active investigation. beilstein-journals.orgnih.gov The organotin macrocycles and cages described in the previous section possess features that make them promising candidates for mediating site-selective reactions:

Defined Cavities: Structures like the hexanuclear "pseudo-cages" and porous macrocyclic hybrids form well-defined cavities that can potentially bind guest molecules. acs.orgnih.gov The size and shape of the cavity can determine which substrates can enter and in what orientation, forming the basis for molecular recognition and selective protection.

Lewis Acidic Sites: The tin atoms within the assembly framework are Lewis acidic and can act as catalytic centers. acs.orgresearchgate.net A substrate bound within the cavity could be oriented in such a way that a specific functional group is positioned near an active tin site, promoting a reaction at that position.

Tunable Frameworks: The properties of the organotin assembly, including cavity size and the reactivity of the tin centers, can be tuned by modifying the organic substituents (like the isobutyl groups) on the tin or by changing the organic linker. This allows for the rational design of hosts for specific substrates and reactions.

Research has noted that porous materials derived from the self-assembly of diorganotin moieties and dicarboxylates may function as catalysts, analogous to zeolites. acs.org These materials could facilitate shape-selective catalysis, where only molecules of a certain size and shape that can fit into the pores are able to react. Although specific, documented examples of site-selective transformations occurring inside a discrete this compound-based molecular container are still emerging, the foundational principles of supramolecular catalysis and the structural characteristics of organotin assemblies provide a strong basis for their future development in this domain. beilstein-journals.orgnih.gov

Table of Mentioned Compounds

常见问题

Q. What are the optimal synthetic pathways for producing diisobutyltin oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via hydrolysis of diisobutyltin dichloride. Key variables include:

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may risk decomposition.

- Solvent selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility of intermediates.

- pH control: Neutral to slightly basic conditions prevent unwanted side reactions.

Characterize intermediates using FT-IR (Sn-O stretching at ~600 cm⁻¹) and monitor yield via gravimetric analysis. For reproducibility, ensure anhydrous conditions to avoid hydrolysis of organotin precursors .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use Sn NMR to confirm Sn-O bonding (chemical shifts between -200 to -600 ppm).

- X-ray Diffraction (XRD): Resolve crystalline structure and detect polymorphic variations.

- Elemental Analysis (EA): Validate stoichiometry (C, H, Sn ratios) with ≤1% deviation.

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles. Cross-validate results with HPLC-MS to detect trace organotin byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: